

Tigulixostat and Theophylline Drug-Drug Interaction: A Technical Support Resource

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Compound of Interest

Compound Name: Tigulixostat

Cat. No.: B3320960

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential drug-drug interaction between **Tigulixostat** and theophylline. The content is structured to address common questions and provide detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: Is there a known drug-drug interaction between **Tigulixostat** and theophylline?

A Phase 1, open-label, drug-drug interaction study (NCT06189404) was conducted to evaluate the effect of multiple doses of **Tigulixostat** on the pharmacokinetics of a single dose of theophylline in healthy adult volunteers.^{[1][2][3]} The primary goal of this study is to determine if **Tigulixostat** alters the way the body processes theophylline.^[4] While the study has been completed, detailed quantitative results have not yet been made publicly available.

Q2: What is the metabolic pathway of theophylline and the potential for interaction?

Theophylline is primarily metabolized in the liver, with approximately 90% of the drug being eliminated through this route.^{[5][6][7]} The main enzyme responsible for theophylline metabolism is Cytochrome P450 1A2 (CYP1A2), which catalyzes both N-demethylation and 8-hydroxylation.^{[5][6][8]} CYP2E1 also plays a minor role in its hydroxylation.^{[6][8][9]} Therefore, any co-administered drug that inhibits or induces CYP1A2 has the potential to alter theophylline's plasma concentrations, which is critical given theophylline's narrow therapeutic index.^{[6][9]}

Q3: How does **Tigulixostat** work and could it theoretically interact with theophylline?

Tigulixostat is a non-purine selective xanthine oxidase inhibitor.^{[10][11]} It works by blocking the xanthine oxidase enzyme, which is responsible for the conversion of hypoxanthine and xanthine into uric acid.^{[4][11]} This mechanism effectively lowers serum uric acid levels in patients with conditions like gout and hyperuricemia.^{[4][12][13]} The primary concern for a drug-drug interaction with theophylline would be if **Tigulixostat** also inhibits or induces the CYP1A2 enzyme system. The dedicated clinical trial was designed to investigate this possibility.

Experimental Protocols

Phase 1 Drug-Drug Interaction Study (NCT06189404) Protocol Summary

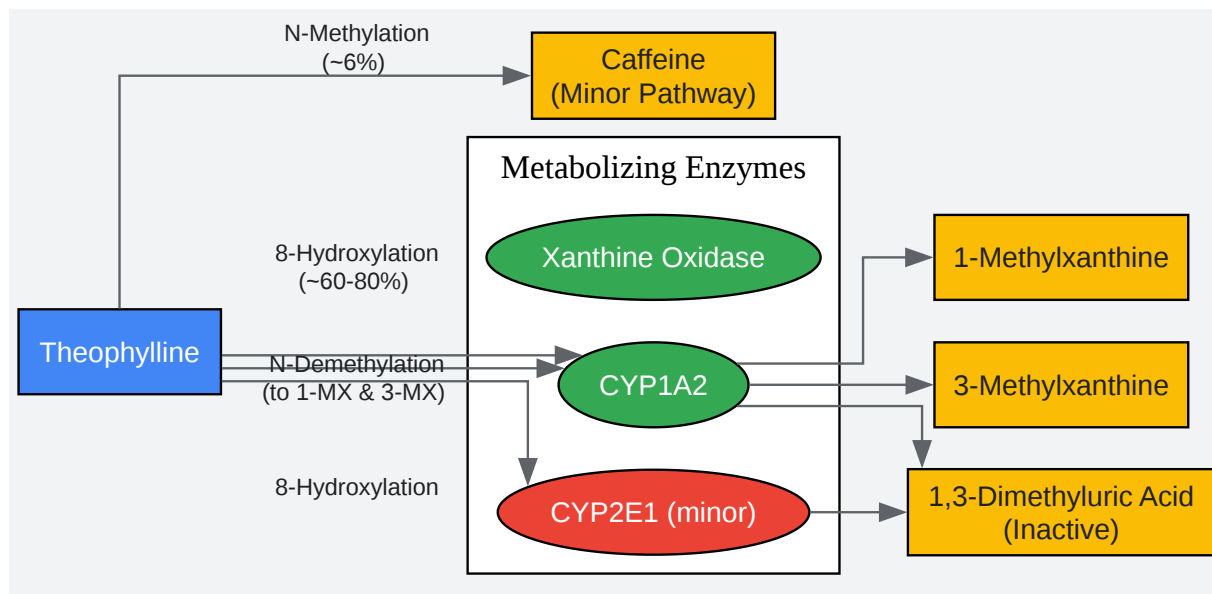
Below is a summary of the experimental design for the clinical trial evaluating the effect of **Tigulixostat** on theophylline pharmacokinetics.^{[1][2][3]}

Parameter	Description
Study Title	A Phase 1, Open-Label, Drug-Drug Interaction Study to Evaluate the Effect of Multiple Doses of Tigulixostat on the Pharmacokinetics of Single-Dose Theophylline in Healthy Adult Volunteers. [1] [2] [3]
Study Design	Phase 1, open-label, single-sequence crossover study. [1] [2] [3]
Participant Population	Healthy adult male and female volunteers, aged 18 to 55 years, with a BMI between 18.0 and 32.0 kg/m ² . [1] [2]
Treatment Arms	Participants received a single dose of theophylline alone, followed by multiple doses of Tigulixostat, and then a single dose of theophylline co-administered with Tigulixostat.
Primary Outcome Measures	The primary pharmacokinetic parameters to be assessed from the study will likely include: - AUC (Area Under the Curve): A measure of total drug exposure over time. - Cmax (Maximum Concentration): The highest concentration of the drug in the blood. - tmax (Time to Maximum Concentration): The time it takes to reach Cmax. - t1/2 (Half-life): The time it takes for the drug concentration to be reduced by half.
Exclusion Criteria	Key exclusion criteria included a history of hypersensitivity to theophylline or other xanthines, and the use of any prescription or over-the-counter medications that could interfere with the study drugs. [1] [2] [3]

Visualizations

Theophylline Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of theophylline, highlighting the central role of the CYP1A2 enzyme.

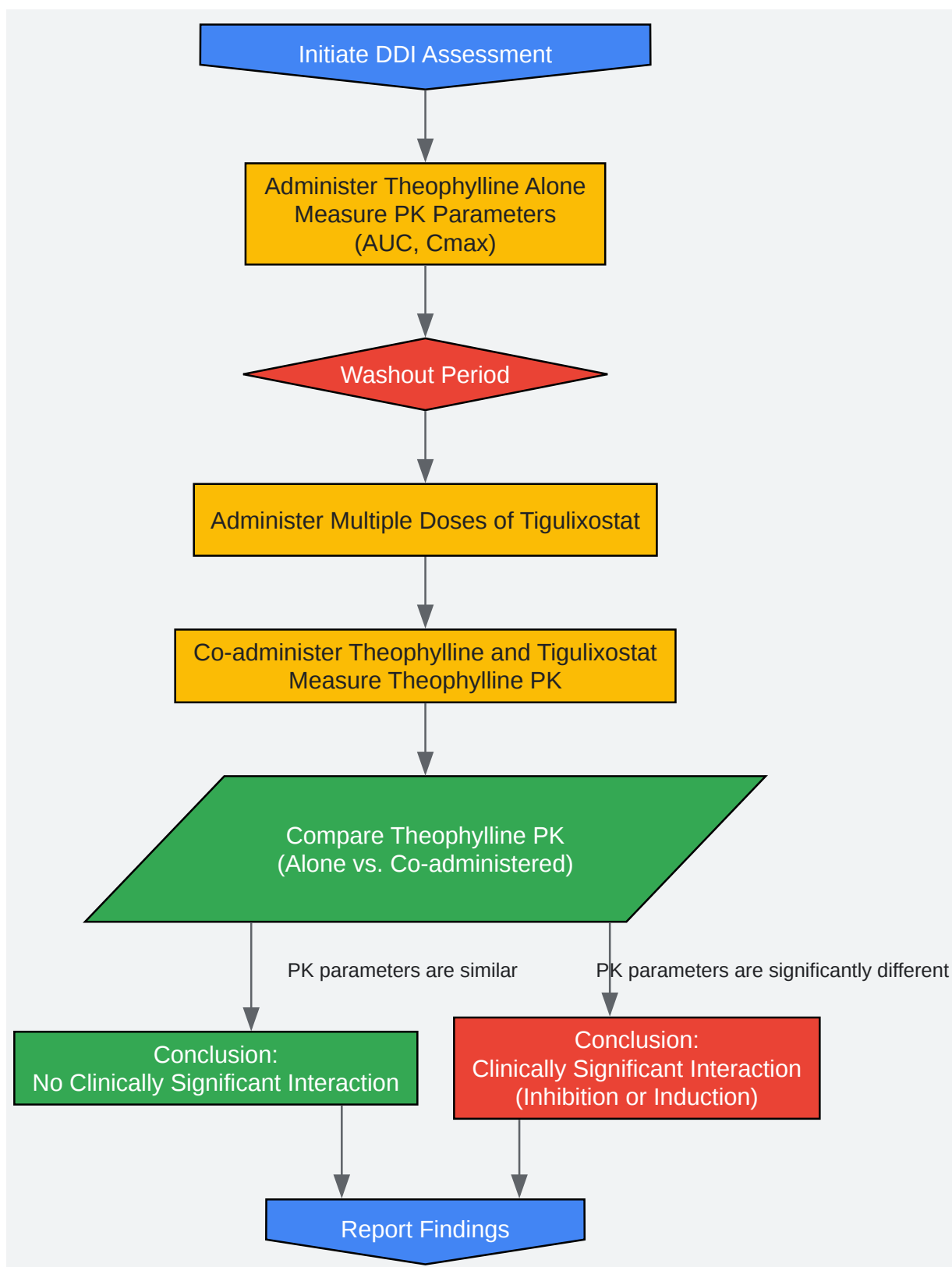


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Caption: Primary metabolic pathways of theophylline.

Hypothetical Drug-Drug Interaction Workflow

This diagram outlines the logical workflow for assessing the potential drug-drug interaction between **Tigulixostat** and theophylline.



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